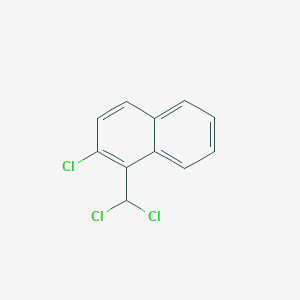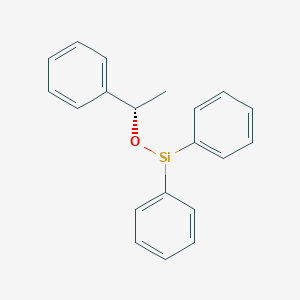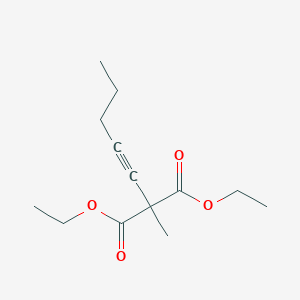
Diethyl methyl(pent-1-yn-1-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl methyl(pent-1-yn-1-yl)propanedioate is an organic compound that belongs to the class of alkynes and esters It is characterized by the presence of a triple bond between carbon atoms and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(pent-1-yn-1-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as pent-1-yn-1-yl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
化学反応の分析
Types of Reactions
Diethyl methyl(pent-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
科学的研究の応用
Diethyl methyl(pent-1-yn-1-yl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl methyl(pent-1-yn-1-yl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The triple bond and ester groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Diethyl propanedioate (diethyl malonate): A precursor in the synthesis of diethyl methyl(pent-1-yn-1-yl)propanedioate.
Dimethyl propanedioate (dimethyl malonate): Similar structure but with methyl ester groups instead of ethyl.
Diethyl butynedioate: Contains a triple bond but differs in the position and length of the carbon chain.
Uniqueness
This compound is unique due to the presence of both a triple bond and ester groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
特性
CAS番号 |
83067-48-5 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC名 |
diethyl 2-methyl-2-pent-1-ynylpropanedioate |
InChI |
InChI=1S/C13H20O4/c1-5-8-9-10-13(4,11(14)16-6-2)12(15)17-7-3/h5-8H2,1-4H3 |
InChIキー |
XTKSFSKCMZRIJJ-UHFFFAOYSA-N |
正規SMILES |
CCCC#CC(C)(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


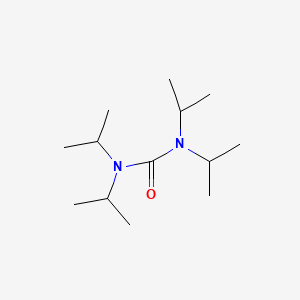

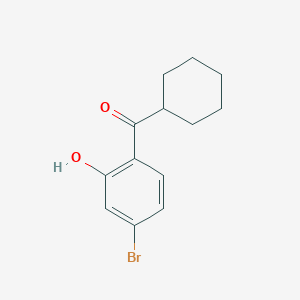
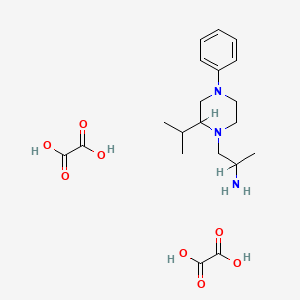
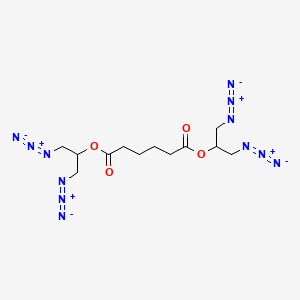
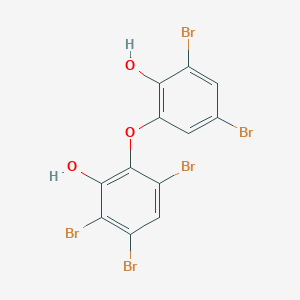
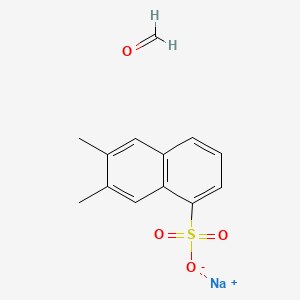
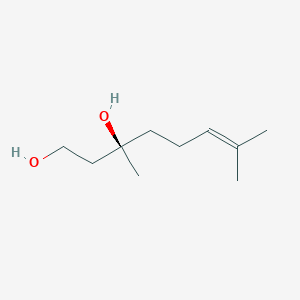
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
